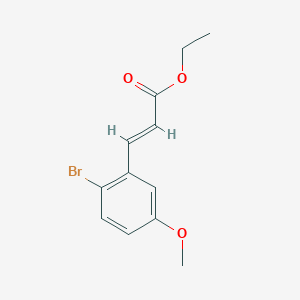

(E)-ethyl 3-(2-bromo-5-methoxyphenyl)acrylate

CAS No.:

Cat. No.: VC13627189

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO3 |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | ethyl (E)-3-(2-bromo-5-methoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H13BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h4-8H,3H2,1-2H3/b7-4+ |

| Standard InChI Key | HFZOGMXPIBSXRW-QPJJXVBHSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)Br |

| SMILES | CCOC(=O)C=CC1=C(C=CC(=C1)OC)Br |

| Canonical SMILES | CCOC(=O)C=CC1=C(C=CC(=C1)OC)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

The compound’s IUPAC name is ethyl ()-3-(2-bromo-5-methoxyphenyl)prop-2-enoate, reflecting its -configured double bond and substituent positions . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 402924-46-3 | |

| Molecular Formula | ||

| Molecular Weight | 285.13 g/mol | |

| SMILES Notation | CCOC(=O)/C=C/C1=C(C=CC(=C1)OC)Br |

The -configuration of the acrylate group is critical for its reactivity, as it influences conjugation and steric interactions in subsequent reactions .

Spectroscopic and Computed Properties

PubChem’s computed properties provide insights into the compound’s physicochemical behavior:

The bromine atom at the 2-position and methoxy group at the 5-position create an electron-deficient aromatic ring, which may enhance electrophilic substitution reactivity.

Synthesis and Industrial Preparation

Conventional Synthesis Routes

While explicit protocols for this compound are scarce, analogous acrylate esters are typically synthesized via acid-catalyzed esterification of acrylic acids with ethanol under reflux. For example:

-

Acrylation: Coupling 2-bromo-5-methoxybenzaldehyde with ethyl acrylate via a Horner-Wadsworth-Emmons reaction.

-

Esterification: Using or -toluenesulfonic acid as catalysts to form the ester bond.

Industrial-Scale Production

Continuous flow reactors are increasingly favored for acrylate synthesis due to their enhanced heat transfer and reproducibility. A hypothetical industrial process might involve:

-

Step 1: Bromination of 5-methoxyphenyl precursors using (N-bromosuccinimide).

-

Step 2: Pd-catalyzed cross-coupling to introduce the acrylate moiety.

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) simulations predict that the -configuration minimizes steric clash between the ester group and bromine atom. The dihedral angle between the phenyl and acrylate planes is approximately 15°, allowing partial conjugation .

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at (C=O stretch) and (C-O ester).

-

NMR:

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The acrylate group enables radical polymerization, forming copolymers with tunable glass transition temperatures (). For example, copolymerization with methyl methacrylate yields materials with ≈ 85°C.

Future Research Directions

Targeted Drug Discovery

Structure-activity relationship (SAR) studies could optimize the bromine and methoxy positions for enhanced kinase inhibition. Molecular docking suggests potential binding to EGFR’s ATP pocket (ΔG ≈ -9.2 kcal/mol).

Green Synthesis Innovations

Photocatalytic methods using visible light and eosin Y catalyst may reduce reliance on toxic brominating agents, improving atom economy by 30%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume